(S)-5-(pyrrolidin-3-yl)isoxazole hydrochloride
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Overview
Description
(S)-5-(pyrrolidin-3-yl)isoxazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to an isoxazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(pyrrolidin-3-yl)isoxazole hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Isoxazole Moiety: The isoxazole ring is introduced via a cycloaddition reaction, often using nitrile oxides and alkenes as starting materials.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(pyrrolidin-3-yl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(S)-5-(pyrrolidin-3-yl)isoxazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-(pyrrolidin-3-yl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-Pyrrolidin-3-ylmethanol: Shares the pyrrolidine ring but lacks the isoxazole moiety.
(S)-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride: Contains a thiazole ring instead of an isoxazole ring.
Uniqueness
(S)-5-(pyrrolidin-3-yl)isoxazole hydrochloride is unique due to its combination of the pyrrolidine and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11ClN2O |
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Molecular Weight |
174.63 g/mol |
IUPAC Name |
5-[(3S)-pyrrolidin-3-yl]-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2;1H/t6-;/m0./s1 |
InChI Key |
RIFWPPJJHJYLTL-RGMNGODLSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=NO2.Cl |
Canonical SMILES |
C1CNCC1C2=CC=NO2.Cl |
Origin of Product |
United States |
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